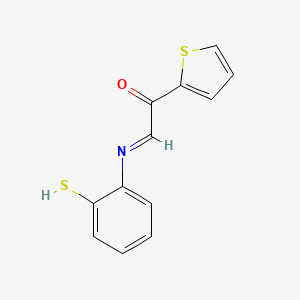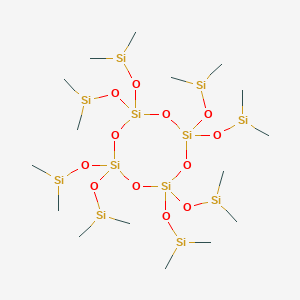
Octakis(dimethylsiloxy)cyclotetrasiloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4,4,6,6,8,8-Octakis[(dimethylsilyl)oxy]-1,3,5,7,2,4,6,8-tetroxatetrasilocane is a complex organosilicon compound. It belongs to the class of siloxanes, which are characterized by their silicon-oxygen backbone. This compound is notable for its unique structure, which includes multiple dimethylsilyl groups attached to a cyclotetrasiloxane core. The presence of these groups imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4,6,6,8,8-Octakis[(dimethylsilyl)oxy]-1,3,5,7,2,4,6,8-tetroxatetrasilocane typically involves the reaction of cyclotetrasiloxane with dimethylchlorosilane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction can be represented as follows:
Cyclotetrasiloxane+8Dimethylchlorosilane→2,2,4,4,6,6,8,8-Octakis[(dimethylsilyl)oxy]-1,3,5,7,2,4,6,8-tetroxatetrasilocane+8HCl
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality 2,2,4,4,6,6,8,8-Octakis[(dimethylsilyl)oxy]-1,3,5,7,2,4,6,8-tetroxatetrasilocane.
Chemical Reactions Analysis
Types of Reactions
2,2,4,4,6,6,8,8-Octakis[(dimethylsilyl)oxy]-1,3,5,7,2,4,6,8-tetroxatetrasilocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol groups.
Reduction: Reduction reactions can convert the siloxane bonds to silane bonds.
Substitution: The dimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts such as platinum or palladium complexes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields silanols, while reduction produces silanes.
Scientific Research Applications
2,2,4,4,6,6,8,8-Octakis[(dimethylsilyl)oxy]-1,3,5,7,2,4,6,8-tetroxatetrasilocane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: The compound is employed in the development of biocompatible materials and as a component in drug delivery systems.
Medicine: Its unique properties make it useful in the formulation of medical devices and implants.
Industry: It is used in the production of high-performance coatings, adhesives, and sealants.
Mechanism of Action
The mechanism by which 2,2,4,4,6,6,8,8-Octakis[(dimethylsilyl)oxy]-1,3,5,7,2,4,6,8-tetroxatetrasilocane exerts its effects is primarily through its interaction with other molecules via its siloxane backbone and dimethylsilyl groups. These interactions can lead to the formation of stable complexes and the modification of surfaces, enhancing the properties of materials in which it is incorporated.
Comparison with Similar Compounds
Similar Compounds
Octamethylcyclotetrasiloxane (D4): A simpler siloxane compound with similar structural features but lacking the dimethylsilyl groups.
Hexamethylcyclotrisiloxane (D3): Another related compound with a smaller ring structure.
Decamethylcyclopentasiloxane (D5): A larger ring siloxane with different physical properties.
Uniqueness
2,2,4,4,6,6,8,8-Octakis[(dimethylsilyl)oxy]-1,3,5,7,2,4,6,8-tetroxatetrasilocane is unique due to the presence of multiple dimethylsilyl groups, which impart enhanced stability and reactivity compared to simpler siloxanes. This makes it particularly valuable in applications requiring robust and versatile materials.
Properties
Molecular Formula |
C16H48O12Si12 |
|---|---|
Molecular Weight |
769.6 g/mol |
InChI |
InChI=1S/C16H48O12Si12/c1-29(2)17-37(18-30(3)4)25-38(19-31(5)6,20-32(7)8)27-40(23-35(13)14,24-36(15)16)28-39(26-37,21-33(9)10)22-34(11)12/h1-16H3 |
InChI Key |
WXZVKIRZVOHDKY-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)O[Si]1(O[Si](O[Si](O[Si](O1)(O[Si](C)C)O[Si](C)C)(O[Si](C)C)O[Si](C)C)(O[Si](C)C)O[Si](C)C)O[Si](C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


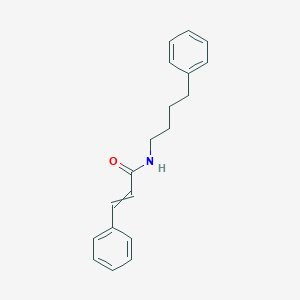
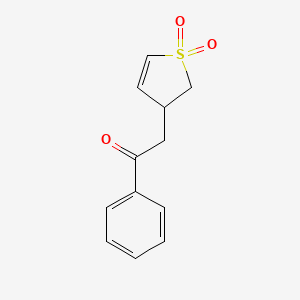


![1H-Indole, 2,3-dihydro-2-(1-methylethenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B15163511.png)

![1-(1-Oxa-2-azaspiro[2.5]octan-2-yl)propan-1-one](/img/structure/B15163523.png)
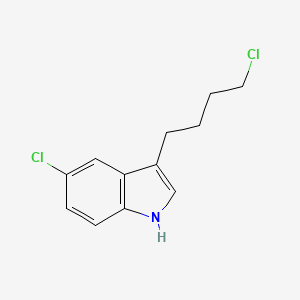
phenylsilane](/img/structure/B15163526.png)
![2-[1-(Benzenesulfonyl)cyclohex-2-en-1-yl]ethan-1-ol](/img/structure/B15163533.png)
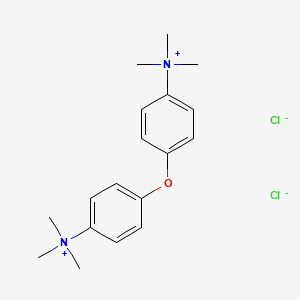
![5-Isoxazoleacetic acid, 3-[3-(aminoiminomethyl)phenyl]-5-[[[4-(aminoiminomethyl)phenyl]amino]carbonyl]-4,5-dihydro-, methyl ester](/img/structure/B15163545.png)
![4-[(4-Isocyanatophenyl)methyl]aniline](/img/structure/B15163552.png)
